molecular formula C18H20ClN B2957541 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride CAS No. 94163-98-1

1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride

Cat. No.: B2957541
CAS No.: 94163-98-1
M. Wt: 285.82
InChI Key: UTJIABCWMLJBHZ-UHFFFAOYSA-N
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Description

1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride is a chemical compound that belongs to the class of tetrahydropyridines

Preparation Methods

The synthesis of 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride typically involves the following steps:

    Synthetic Routes: The compound can be synthesized through a series of chemical reactions starting from benzyl chloride and phenylacetylene. The reaction involves the formation of an intermediate, which is then subjected to hydrogenation to yield the final product.

    Reaction Conditions: The hydrogenation reaction is usually carried out under high pressure and in the presence of a catalyst such as palladium on carbon.

    Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation reactors and continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: The compound can undergo substitution reactions where one of its hydrogen atoms is replaced by another functional group. Halogenation and nitration are common substitution reactions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketone, while reduction may produce benzyl alcohol.

Scientific Research Applications

1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is used in biological studies to investigate its effects on cellular processes and metabolic pathways.

    Medicine: It has potential applications in the development of new drugs and therapeutic agents. The compound’s ability to interact with specific molecular targets makes it a valuable tool in pharmacological research.

    Industry: In the industrial sector, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

Comparison with Similar Compounds

1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride can be compared with other similar compounds to highlight its uniqueness:

Properties

IUPAC Name

1-benzyl-4-phenyl-3,6-dihydro-2H-pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N.ClH/c1-3-7-16(8-4-1)15-19-13-11-18(12-14-19)17-9-5-2-6-10-17;/h1-11H,12-15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTJIABCWMLJBHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1C2=CC=CC=C2)CC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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